molecular formula C13H20N2S B081500 3-Phenyl-1,1-dipropylthiourea CAS No. 15093-46-6

3-Phenyl-1,1-dipropylthiourea

Cat. No.: B081500
CAS No.: 15093-46-6
M. Wt: 236.38 g/mol
InChI Key: KDZPENUZEKSMDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,1-dipropylthiourea typically involves the reaction of phenyl isothiocyanate with dipropylamine . The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction between phenyl isothiocyanate and dipropylamine. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1,1-dipropylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, bromine

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated derivatives

Mechanism of Action

The mechanism of action of 3-Phenyl-1,1-dipropylthiourea involves its interaction with specific molecular targets and pathways. For instance, thiourea derivatives are known to inhibit enzymes such as tyrosinase , which plays a crucial role in melanin biosynthesis. The compound decreases melanin production by inhibiting the catalytic activity of tyrosinase and promoting its degradation via the ubiquitin-proteasome pathway . This mechanism is particularly relevant in the context of developing depigmentation agents for treating hyperpigmentation disorders .

Comparison with Similar Compounds

  • 1-Phenyl-3-(2-thiazolyl)-2-thiourea
  • N-Phenyl-N’,N’-dipropylthiourea
  • Thiourea, N’-phenyl-N,N-dipropyl

Comparison: 3-Phenyl-1,1-dipropylthiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiourea derivatives, it exhibits a unique combination of lipophilicity and steric hindrance , influencing its reactivity and interaction with biological targets . This makes it a valuable compound for research and industrial applications, particularly in the development of novel therapeutic agents and specialty chemicals .

Properties

IUPAC Name

3-phenyl-1,1-dipropylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2S/c1-3-10-15(11-4-2)13(16)14-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZPENUZEKSMDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.